T-3364366

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved literature .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Unfortunately, specific chemical reactions involving this compound are not available in the retrieved literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved literature .Aplicaciones Científicas De Investigación

Inhibición de la Delta-5 Desaturasa

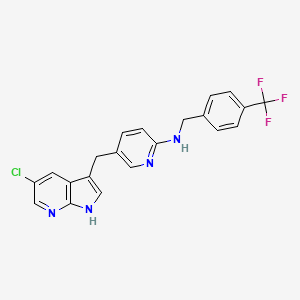

T-3364366 es un inhibidor potente y reversible de la desaturasa de ácidos grasos 1 (FADS1; Δ5 desaturasa). Tiene valores de IC50 de 1,9 nM y 2,1 nM en líneas celulares de hepatocitos humanos y de rata, respectivamente {svg_1}. Esto lo convierte en un posible agente terapéutico para afecciones donde la modulación de la actividad de FADS1 podría ser beneficiosa.

Aplicaciones Antiinflamatorias

La delta-5 desaturasa (D5D) cataliza la conversión de ácido dihomo-gamma linolénico (DGLA) a ácido araquidónico (AA). El DGLA y el AA son precursores comunes de los eicosanoides antiinflamatorios y proinflamatorios, respectivamente {svg_2}. Al inhibir la D5D, this compound podría potencialmente cambiar el equilibrio hacia los eicosanoides antiinflamatorios, convirtiéndolo en un posible objetivo farmacológico para enfermedades relacionadas con la inflamación {svg_3}.

Tratamiento del Síndrome Metabólico

Dado su papel en el metabolismo de los ácidos grasos, this compound podría usarse potencialmente en el tratamiento del síndrome metabólico {svg_4}. Al inhibir la producción de ácido araquidónico, podría potencialmente ayudar a regular el metabolismo lipídico y mejorar la sensibilidad a la insulina {svg_5}.

Estudios del Mecanismo Bioquímico de Acción

This compound se ha utilizado en estudios para comprender los mecanismos bioquímicos de acción (MOAs) de los inhibidores de la desaturasa {svg_6}. Su largo tiempo de residencia y su inhibición de unión lenta lo convierten en una herramienta útil para este tipo de estudios {svg_7}.

Estudios de Selectividad

This compound exhibe una selectividad >300 veces mayor para FADS1 que para FADS2 (Δ6 desaturasa) {svg_8}. Esto lo convierte en una herramienta valiosa en estudios de selectividad, ayudando a los investigadores a comprender las funciones específicas de estas dos enzimas {svg_9}.

Inhibición de la Producción de Ácido Araquidónico

This compound inhibe la producción de ácido araquidónico en líneas celulares de hepatocitos de rata y humanos {svg_10}. Esto podría tener implicaciones potenciales para afecciones donde la sobreproducción de ácido araquidónico es un problema, como en ciertas enfermedades inflamatorias y autoinmunes {svg_11}.

Mecanismo De Acción

Target of Action

The primary target of T-3364366 is the delta-5 desaturase (D5D) enzyme . This enzyme plays a crucial role in the biosynthesis of eicosanoids, lipid signaling molecules that are key regulators of inflammation .

Mode of Action

This compound interacts with its target, D5D, by binding to the desaturase domain of the enzyme . It is a reversible, slow-binding inhibitor with a dissociation half-life in excess of 2.0 hours . This long residence time was confirmed in cellular washout assays .

Biochemical Pathways

D5D catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA) . DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively . By inhibiting D5D, this compound reduces the production of AA and subsequently the pro-inflammatory eicosanoids derived from it .

Result of Action

The inhibition of D5D by this compound leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA . This could potentially alleviate inflammation-related diseases .

Safety and Hazards

Direcciones Futuras

Propiedades

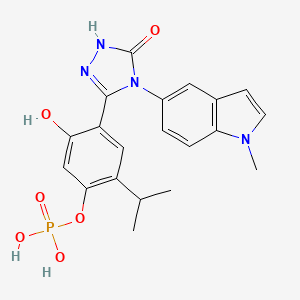

IUPAC Name |

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?

A1: this compound acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []

Q2: What is known about the structural features of D5D that are important for this compound binding?

A2: Research suggests that this compound specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]this compound binding. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.